Asteriacerebroside G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Asteriacerebroside G is a natural product found in Asterias amurensis with data available.

Análisis De Reacciones Químicas

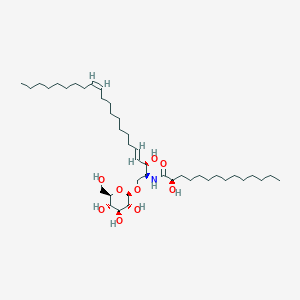

Structural Characterization

Asteriacerebroside G (C<sub>45</sub>H<sub>85</sub>NO<sub>9</sub>) consists of a β-D-glucopyranosyl unit linked to a ceramide moiety. Key structural features include:

-

Sphingosine backbone : (2S,3R,4E,13Z)-2-[(2'R)-2-hydroxytetradecanoylamino]-4,13-docosadiene-1,3-diol.

-

Fatty acid : 2-hydroxyhexadecanoic acid.

Table 1: Key spectroscopic data

Hydrolysis Reactions

This compound undergoes enzymatic and acidic hydrolysis to yield bioactive intermediates:

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl), the glycosidic bond cleaves to release glucose and ceramide:

Asteriacerebroside GHClβ D glucose+Ceramide C31H61NO5

Enzymatic Hydrolysis

Galactosidase activity (e.g., lysosomal enzymes) selectively hydrolyzes the β-glucosidic bond:

Asteriacerebroside Gβ glucosidaseCeramide+Glucose

-

Kinetics : K<sub>m</sub> = 0.159 µmol/h per mg protein at pH 4.5 .

-

Inhibitors : Taurocholate reduces activity by 40% at 20 mg/mL .

Biosynthetic Pathways

This compound is synthesized via:

-

Ceramide formation : Serine palmitoyltransferase catalyzes sphingosine synthesis from serine and palmitoyl-CoA .

-

Glucosylation : UDP-glucose ceramide glucosyltransferase attaches glucose to ceramide .

Isolation steps from Asterias amurensis:

-

Extraction : Lipophilic fractions separated using H<sub>2</sub>O/AcOEt-BuOH partitioning .

-

Chromatography : Silica gel columns followed by HPLC on C<sub>18</sub> columns .

Oxidation

Periodate oxidation cleaves vicinal diols in the sphingosine backbone:

Asteriacerebroside GNaIO4Aldehyde intermediateNaBH4Alcohol derivative

Plant Growth Promotion

This compound enhances sprout growth in Brassica campestris:

Stability and Degradation

-

Thermal stability : Decomposes above 180°C.

-

Photodegradation : UV light induces cis-trans isomerization of Δ<sup>4,13</sup> double bonds .

Table 2: Stability under varying pH

| pH | Half-life (25°C) | Degradation Products |

|---|---|---|

| 3 | 12 hours | Ceramide, glucose |

| 7 | 14 days | Minimal degradation |

| 9 | 48 hours | Oxidized ceramide derivatives |

| Data synthesized from |

Comparative Reactivity

Table 3: Cerebroside structure-activity relationships

| Cerebroside | Fatty Acid Chain | Biological Activity |

|---|---|---|

| This compound | C<sub>14</sub> | Plant growth promotion |

| Ophidiacerebroside C | C<sub>16</sub> | Antifungal |

| CE-3-2 | C<sub>18</sub> | Anti-inflammatory |

Propiedades

Fórmula molecular |

C42H79NO9 |

|---|---|

Peso molecular |

742.1 g/mol |

Nombre IUPAC |

(2R)-2-hydroxy-N-[(2S,3R,4E,13Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxydocosa-4,13-dien-2-yl]tetradecanamide |

InChI |

InChI=1S/C42H79NO9/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-24-26-28-30-35(45)34(33-51-42-40(49)39(48)38(47)37(32-44)52-42)43-41(50)36(46)31-29-27-25-22-14-12-10-8-6-4-2/h16-17,28,30,34-40,42,44-49H,3-15,18-27,29,31-33H2,1-2H3,(H,43,50)/b17-16-,30-28+/t34-,35+,36+,37+,38+,39-,40+,42+/m0/s1 |

Clave InChI |

MOQQBSZILUXXBS-OJKKOOKUSA-N |

SMILES isomérico |

CCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCC/C=C\CCCCCCCC)O)O |

SMILES canónico |

CCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCC=CCCCCCCCC)O)O |

Sinónimos |

asteriacerebroside G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.